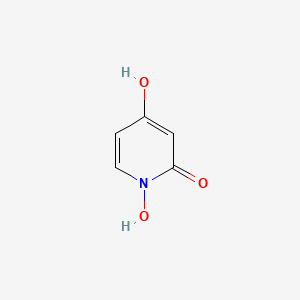

2,4-Dihydroxypyridine N-oxide

Description

Structure

3D Structure

Properties

CAS No. |

106133-21-5 |

|---|---|

Molecular Formula |

C5H5NO3 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

1,4-dihydroxypyridin-2-one |

InChI |

InChI=1S/C5H5NO3/c7-4-1-2-6(9)5(8)3-4/h1-3,7,9H |

InChI Key |

ITSBCXBYFLTMNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C=C1O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

General Synthesis of Pyridine (B92270) N-Oxides Relevant to 2,4-Dihydroxypyridine (B17372) N-oxide

The introduction of the N-oxide functionality is a key step in the synthesis of 2,4-Dihydroxypyridine N-oxide and its analogs. This is typically achieved through oxidative methods, although ring construction strategies also offer viable pathways.

The direct oxidation of the pyridine nitrogen is the most common method for the synthesis of pyridine N-oxides. wikipedia.org A variety of oxidizing agents have been employed for this transformation, with peroxy acids being particularly effective. arkat-usa.orgresearchgate.net

Common oxidizing agents include:

Hydrogen Peroxide in Acetic Acid: A classical and cost-effective method for N-oxidation. bhu.ac.inarkat-usa.org

m-Chloroperoxybenzoic Acid (m-CPBA): A widely used and efficient reagent for the N-oxidation of pyridines, often providing high yields. arkat-usa.orgresearchgate.net

Methyltrioxorhenium (MTO): A catalytic system used with hydrogen peroxide that allows for high yields of N-oxides under mild conditions. arkat-usa.org

Sodium Percarbonate: An efficient oxygen source for the oxidation of tertiary nitrogen compounds in the presence of rhenium-based catalysts. organic-chemistry.org

The choice of oxidizing agent can be critical, especially for substrates with sensitive functional groups. The reaction conditions are generally mild, making this a versatile approach for a broad range of pyridine derivatives.

| Oxidizing Agent | Typical Conditions | Reference |

| H₂O₂/AcOH | Acetic acid solvent | bhu.ac.inarkat-usa.org |

| m-CPBA | Various solvents (e.g., CH₂Cl₂) | arkat-usa.orgresearchgate.net |

| H₂O₂/MTO (catalytic) | Mild conditions | arkat-usa.org |

| Sodium Percarbonate/Rhenium catalyst | Mild conditions | organic-chemistry.org |

While direct oxidation is prevalent, the construction of the pyridine N-oxide ring from acyclic precursors or the transformation of other heterocyclic systems also represents a valid synthetic strategy. For instance, the annulation of a pyrazole ring onto a pyridine can be facilitated by the activation provided by the N-oxide functionality, eliminating the need for harsh conditions to introduce a leaving group. nih.gov Ring transformation of isoxazoles can also lead to the formation of pyridine N-oxides. arkat-usa.org These methods offer alternative pathways to access specific substitution patterns that might be challenging to achieve through direct functionalization.

Derivatization Strategies for this compound and Analogues

The presence of the N-oxide group significantly influences the regioselectivity of subsequent functionalization reactions, directing incoming groups primarily to the C2 and C6 positions. bohrium.com However, methodologies for C3 and C4 functionalization are also being actively developed.

Achieving regioselectivity in the functionalization of the pyridine N-oxide ring is paramount for the synthesis of well-defined derivatives. Various strategies have been developed to control the position of substitution.

Direct C-H activation has emerged as a powerful tool for the functionalization of pyridine N-oxides, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgrsc.org

Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides with aryl halides or potassium aryltrifluoroborates provides a convenient route to 2-arylpyridine N-oxides. rsc.orgberkeley.edunih.govacs.org These reactions often exhibit high regioselectivity for the C2 position. nih.gov

Acylation: The introduction of an acyl group can be achieved through various methods, including silver-catalyzed decarboxylative acylation and palladium-catalyzed C-H bond acylation. bohrium.comresearchgate.net

Alkylation: A variety of methods for the C2-alkylation of pyridine N-oxides have been developed. These include transition-metal-free approaches using 1,1-diborylalkanes as alkylating reagents, which show excellent regioselectivity. thieme-connect.comnih.gov Other methods involve the use of titanacyclopropanes and Grignard reagents. acs.orgdundee.ac.uk Photocatalytic methods have also been employed for the ortho-alkylation of pyridine N-oxides with alkenes and alkynes. acs.orgnih.gov

Alkenylation: Palladium-catalyzed alkenylation of pyridine N-oxides proceeds with excellent regio-, stereo-, and chemoselectivity to afford ortho-alkenylated products. acs.orgnih.gov This provides a direct route to valuable 2-alkenylpyridine N-oxides.

Halogenation: The regioselective introduction of halogen atoms, particularly at the C2 position, is a crucial transformation. acs.orgnih.gov Reagents such as oxalyl chloride or bromide can be used to achieve highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides under mild conditions. acs.orgresearchgate.net

| Functionalization | Catalyst/Reagent | Position | Reference |

| Arylation | Pd(OAc)₂ | C2 | rsc.orgberkeley.edunih.govacs.org |

| Acylation | Ag₂CO₃/K₂S₂O₈ | C2 | bohrium.comresearchgate.net |

| Alkylation | 1,1-Diborylalkanes (metal-free) | C2 | thieme-connect.comnih.gov |

| Alkenylation | Pd(OAc)₂/Ag₂CO₃ | C2 | acs.orgnih.gov |

| Halogenation | Oxalyl chloride/bromide | C2 | acs.orgnih.govresearchgate.net |

Photochemical methods provide a unique avenue for the hydroxylation of the pyridine ring. Irradiation of pyridine N-oxides can lead to valence isomerization and rearrangement to afford hydroxylated products. nih.govacs.org A notable application is the C3 selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides. nih.govnih.govelsevierpure.com This metal-free transformation is operationally simple and compatible with a diverse array of functional groups. nih.gov The reaction is believed to proceed through an excited singlet state, leading to the formation of an oxaziridine intermediate which then rearranges to the C3-hydroxylated product. nih.govacs.org Irradiation in the presence of boron trifluoride can inhibit ring rearrangement and promote hydroxylation of attached phenyl systems. rsc.org

Regioselective Functionalization Approaches

Nucleophilic Additions Involving Grignard Reagents

The reaction between Grignard reagents and pyridine N-oxides is a cornerstone for the functionalization of the pyridine ring. The N-oxide group activates the ring, making the α-carbon (C2 position) susceptible to nucleophilic attack. The addition of Grignard reagents typically occurs at this C2 position. diva-portal.org

A significant advancement in this area is the development of a regio- and stereoselective synthesis of trans-2,3-dihydropyridine N-oxides. diva-portal.org This methodology involves the initial reaction of a pyridine N-oxide with a Grignard reagent at low temperatures, such as -40°C, to form an initial adduct. diva-portal.org Crucially, maintaining the temperature below -20°C prevents an undesired ring-opening side reaction. diva-portal.org This adduct is then trapped in situ by the sequential addition of an electrophile, such as an aldehyde or ketone. This process yields trans-2,3-dihydropyridine N-oxides with complete regio- and stereoselectivity in good yields. diva-portal.org These dihydropyridine N-oxide intermediates are versatile precursors that can be further transformed, for instance, into substituted piperidines via reduction. diva-portal.org

The versatility of this reaction allows for the introduction of a wide array of substituents onto the pyridine N-oxide core, depending on the choice of the Grignard reagent and the subsequent electrophile. This method is compatible with various functional groups, including esters, halogens, and nitriles, making it a powerful tool for creating diverse molecular architectures. researchgate.net

| Grignard Reagent (R-MgX) | Electrophile (E+) | Resulting Substitution Pattern | Key Conditions |

|---|---|---|---|

| Alkylmagnesium halide (e.g., CH₃MgBr) | Aldehyde (e.g., Benzaldehyde) | 2-Alkyl-3-hydroxyalkyl-2,3-dihydropyridine N-oxide | -40°C to -20°C |

| Arylmagnesium halide (e.g., PhMgCl) | Ketone (e.g., Acetone) | 2-Aryl-3-hydroxyalkyl-2,3-dihydropyridine N-oxide | -40°C to -20°C |

| Vinylmagnesium halide | Aldehyde | 2-Vinyl-3-hydroxyalkyl-2,3-dihydropyridine N-oxide | Low Temperature |

| Alkynylmagnesium halide | Ketone | 2-Alkynyl-3-hydroxyalkyl-2,3-dihydropyridine N-oxide | Low Temperature |

Dearomatization Reactions for Dihydropyridine N-oxide Derivatives

Dearomatization of pyridines is a powerful strategy for synthesizing saturated and partially saturated nitrogen-containing heterocycles like piperidines and dihydropyridines. nih.govacs.org Traditional methods often involve hydrogenation or the addition of nucleophiles to pre-activated pyridinium salts. nih.govacs.orgnih.gov However, recent methodologies provide more direct access to functionalized dihydropyridine derivatives, including N-oxides, without the need for prior substrate activation. nih.govacs.org

One innovative approach is the arenophile-mediated dearomatization, which, when combined with olefin oxidation chemistry, provides direct access to dihydropyridine cis-diols and epoxides. nih.govacs.org This strategy allows for the direct introduction of heteroatom functionalities onto the pyridine core. nih.govacs.org The resulting pyridine oxides and their tautomeric 1,4-oxazepine forms can be further functionalized to produce a variety of aminohydroxylated piperidines and other complex structures. nih.gov

Another significant area of development is the catalytic stereoselective dearomatization of pyridines. These reactions often involve the activation of the pyridine ring with a chiral catalyst, followed by the addition of a nucleophile. For instance, a highly enantioselective catalytic dearomatization of N-acylpyridinium salts (formed in situ) with Grignard reagents has been developed using copper catalysts and chiral ligands. mdpi.com This method highlights the synergy between metal catalysis and nucleophilic addition for creating chiral dihydropyridine structures.

| Dearomatization Strategy | Key Reagents/Catalysts | Product Type | Key Features |

|---|---|---|---|

| Arenophile-Mediated Oxidative Dearomatization | Arenophile, Oxidizing Agent (e.g., for epoxidation) | Dihydropyridine Epoxides (Pyridine Oxides) | Direct introduction of heteroatoms without pre-activation of the pyridine ring. nih.govacs.org |

| Catalytic Asymmetric Dearomatization | Chiral Ligand (e.g., (R,R)-Ph-BPE), Copper Salt, Grignard Reagent | Enantioenriched 1,4-Dihydropyridines | In situ formation of N-acylpyridinium salts followed by enantioselective nucleophilic addition. mdpi.com |

| Transfer Hydrogenation | B(C₆F₅)₃, Ammonia Borane | Piperidines (via dihydropyridine intermediate) | Catalytic reduction of the pyridine ring coupled with subsequent functionalization. nih.gov |

Multi-component and One-Pot Synthesis Techniques

Multi-component reactions (MCRs) and one-pot syntheses are highly valued in modern organic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. nanobioletters.comacs.org For the synthesis of dihydropyridine scaffolds, the Hantzsch dihydropyridine synthesis is the most prominent and widely studied MCR. nanobioletters.comresearchgate.net

The classical Hantzsch reaction involves a one-pot condensation of an aldehyde, a β-ketoester (or other β-dicarbonyl compound), and ammonia or an ammonium salt. rsc.org This reaction directly yields 1,4-dihydropyridine (1,4-DHP) derivatives. nanobioletters.com While this method traditionally produces dihydropyridines rather than their N-oxides, the resulting 1,4-DHP core structure is a crucial precursor. The synthesized dihydropyridine can be subsequently oxidized to the corresponding pyridine N-oxide in a separate step. The development of heterogeneous and reusable catalysts, such as various nanomaterials, has significantly improved the sustainability and efficiency of the Hantzsch reaction, allowing it to proceed under milder, often solvent-free, conditions. researchgate.netrsc.orgrsc.org

Beyond ring formation, one-pot procedures are also employed for the direct functionalization of pre-existing pyridine N-oxides. A general and mild one-pot amination, for example, allows for the synthesis of 2-aminopyridines from pyridine N-oxides by activating the N-oxide with a phosphonium (B103445) salt, which facilitates the regioselective addition of an amine nucleophile. nih.gov Such methods provide a streamlined alternative to traditional multi-step substitution reactions. nih.gov

| Aldehyde | β-Dicarbonyl Compound | Nitrogen Source | Catalyst Example | Product |

|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | AlCl₃@ZnO Nanoparticles | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. rsc.org |

| 4-Chlorobenzaldehyde | Dimedone & Ethyl acetoacetate | Ammonium acetate | Polyaniline supported ZnO | Polyhydroquinoline derivative. nanobioletters.com |

| Various aromatic aldehydes | Ethyl acetoacetate | Ammonium acetate | Ni@Fe₃O₄ Nanoparticles | Substituted 1,4-dihydropyridines. acs.org |

Mechanistic Insights into 2,4 Dihydroxypyridine N Oxide Reactivity

Electronic Structure and Resonance Contributions to Reactivity

The electronic character of pyridine (B92270) N-oxides is defined by the semipolar N→O bond. The oxygen atom donates π-electrons into the aromatic system, while the nitrogen bears a formal positive charge. This leads to a complex interplay of electron distribution that can be represented by several resonance structures.

In the case of 2,4-Dihydroxypyridine (B17372) N-oxide, the presence of two electron-donating hydroxyl (-OH) groups at the C2 and C4 positions significantly impacts the electronic structure. These groups contribute electron density to the pyridine ring, further influencing the distribution of charge and the stability of various resonance contributors. The molecule can also exist in equilibrium with its pyridone tautomers, which would have substantially different electronic properties.

Pyridine N-oxides are inherently zwitterionic, with a positively charged nitrogen atom and a negatively charged oxygen atom. This charge separation results in a significant molecular dipole moment. For the parent pyridine N-oxide, the dipole moment is approximately 4.24 D. sapub.org This value is a result of the vector sum of the N→O bond moment and the moments associated with the aromatic ring. sapub.org

The reactivity of pyridine N-oxides towards both electrophiles and nucleophiles is a cornerstone of their synthetic utility. The N-oxide functionality activates the pyridine ring in a distinct manner compared to pyridine itself.

Electrophilic Attack : The donation of electron density from the N-oxide oxygen increases the electron density at the C2, C4, and C6 positions of the ring, making them susceptible to electrophilic attack. youtube.com However, in 2,4-Dihydroxypyridine N-oxide, these positions are already substituted. The hydroxyl groups are also activating and would direct incoming electrophiles, leading to complex regioselectivity outcomes for any further substitution.

Nucleophilic Attack : The positively charged nitrogen atom withdraws electron density from the ring, making the C2, C4, and C6 positions electron-deficient and thus prime targets for nucleophilic attack. youtube.comscripps.edu The presence of electron-donating hydroxyl groups at C2 and C4 in this compound would counteract this electron deficiency, likely rendering the molecule less reactive towards nucleophiles compared to the parent pyridine N-oxide. The reactivity of pyridine N-oxides in nucleophilic catalysis is well-established, where they exhibit significantly higher reactivity compared to pyridines of similar basicity. researchgate.net

Table 1: General Reactivity of Pyridine N-oxide Positions

| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack |

|---|---|---|

| C2 (ortho) | High | High |

| C3 (meta) | Low | Low |

| C4 (para) | High | High |

| C5 (meta) | Low | Low |

| C6 (ortho) | High | High |

Note: This table represents the general reactivity of the parent pyridine N-oxide. Substituents, such as the two hydroxyl groups in this compound, will significantly modify this pattern.

Specific Reaction Pathways and Intermediate Formation

Pyridine N-oxides undergo a variety of characteristic reactions, often involving unique intermediates.

A notable reaction of pyridine N-oxides is photochemical valence isomerization. acs.org Upon UV irradiation, pyridine N-oxide can rearrange to an oxaziridine intermediate. This intermediate can then undergo homolytic cleavage of the N–O bond to form a diradical species. acs.orgnih.gov Subsequent recombination and rearrangement pathways can lead to the formation of various products, including hydroxylated pyridines. nih.gov This process provides a method for the C3-hydroxylation of the pyridine ring. acs.org Specific studies on the photochemical behavior of this compound are not available, and it is unclear how the existing hydroxyl groups would influence this isomerization pathway.

The removal of the N-oxide oxygen, or deoxygenation, is a common and synthetically important transformation. Various methods have been developed to achieve this, often employing catalytic systems.

One prominent method involves palladium-catalyzed transfer oxidation, using a palladium source like [Pd(OAc)2] with a suitable ligand and triethylamine as the oxygen acceptor. organic-chemistry.org This approach is chemoselective and tolerates a range of functional groups, including hydroxyls. organic-chemistry.org Another modern approach utilizes visible light-induced photoredox catalysis, which can proceed under mild conditions. acs.org While these methods are generally applicable to a wide scope of pyridine N-oxide derivatives, specific kinetic or mechanistic studies on the deoxygenation of this compound have not been detailed.

Catalytic Mechanisms in Transformations of Pyridine N-oxides

Pyridine N-oxides are not only substrates in chemical reactions but can also serve as powerful catalysts, particularly as Lewis bases. bohrium.com Their utility stems from the high nucleophilicity of the oxygen atom. thieme-connect.de

In transformations of pyridine N-oxide substrates, transition metal catalysis is often employed to achieve C-H functionalization at various positions on the ring. bohrium.com For instance, palladium-catalyzed reactions can direct arylation or acylation at the C2 position. bohrium.com The specific catalytic mechanisms for functionalizing the remaining C-H bonds (at C3, C5, and C6) of this compound would depend heavily on the chosen catalyst and reaction conditions, with the electronic influence of the two hydroxyl groups playing a critical directive role. Chiral heteroaromatic N-oxides have also been extensively developed as organocatalysts for a variety of asymmetric transformations, activating organosilicon reagents through the nucleophilic N-oxide oxygen. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine N-oxide |

| Pyridine |

Metal-Catalyzed Processes

Metal-catalyzed reactions of pyridine N-oxides have been extensively explored, offering powerful tools for the functionalization of the pyridine ring. bohrium.com In the case of this compound, the interplay between the N-oxide group and the hydroxyl substituents, along with the catalyst, dictates the reaction outcome.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and pyridine N-oxides are effective substrates in these transformations. bohrium.comorganic-chemistry.org For this compound, the hydroxyl groups can act as directing groups, influencing the regioselectivity of C-H activation and subsequent coupling. The N-oxide moiety itself can also direct ortho-C–H functionalization. thieme-connect.de

A general mechanism for palladium-catalyzed C-H arylation of a pyridine N-oxide involves the coordination of the palladium catalyst to the pyridine N-oxide, followed by C-H bond activation to form a palladacycle intermediate. Subsequent reductive elimination with an aryl halide partner yields the arylated pyridine N-oxide and regenerates the active palladium catalyst. The presence of hydroxyl groups can influence the rate and regioselectivity of the C-H activation step.

Deoxygenation of pyridine N-oxides is another important transformation that can be efficiently catalyzed by palladium complexes. organic-chemistry.org This reaction is often desired after the N-oxide has served its purpose as an activating or directing group. A convenient and chemoselective method for the deoxygenation of pyridine N-oxide derivatives involves transfer oxidation of triethylamine catalyzed by [Pd(OAc)2]/dppf. organic-chemistry.org This method is tolerant of various functional groups, including hydroxyl groups. organic-chemistry.org

The following table summarizes representative metal-catalyzed reactions involving pyridine N-oxides, which provide a framework for understanding the potential reactivity of this compound.

| Reaction Type | Metal Catalyst | General Substrates | General Products |

| C-H Arylation | Palladium | Pyridine N-oxides, Aryl halides | Arylated Pyridine N-oxides |

| Deoxygenation | Palladium | Pyridine N-oxides | Pyridines |

| C-H Alkenylation | Nickel | Pyridine N-oxides, Alkynes | Alkenylated Pyridines |

| C-H Arylation | Copper | Pyridine N-oxides, Arylating agents | Arylated Pyridines |

Metal-Free Organic Transformations

While metal-catalyzed reactions are powerful, the development of metal-free alternatives is a growing area of research, driven by the desire for more sustainable and cost-effective synthetic methods. This compound can also participate in a range of metal-free organic transformations, where its inherent reactivity is harnessed without the need for a transition metal catalyst.

One notable class of metal-free reactions for pyridine N-oxides is their reaction with arylzinc reagents. bohrium.com These reactions typically proceed via a nucleophilic attack of the organozinc compound on the pyridine ring, which is activated by the N-oxide group. The hydroxyl groups in this compound would be expected to influence the regioselectivity of this nucleophilic addition.

Furthermore, pyridine N-oxides can undergo photochemical transformations. For instance, the photochemical valence isomerization of pyridine N-oxides can lead to the formation of 3-hydroxypyridines. nih.govacs.org This metal-free process involves the irradiation of the pyridine N-oxide to an excited state, which then rearranges to form an oxaziridine intermediate. nih.gov This intermediate can then undergo further rearrangement and ring-opening to yield the hydroxylated product. nih.gov The presence of existing hydroxyl groups on the ring could influence the stability and subsequent reactivity of the oxaziridine intermediate.

The following table outlines some key metal-free transformations of pyridine N-oxides, which are relevant to the reactivity of this compound.

| Reaction Type | Reagents | General Products |

| Reaction with Arylzinc Reagents | Arylzinc compounds | Arylated Pyridines |

| Photochemical Hydroxylation | UV light, Acid promoter | 3-Hydroxypyridines |

| Oxyarylation of Alkynes | Electron-deficient alkynes | Meta-substituted Pyridine derivatives |

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Properties

Spectroscopic techniques are fundamental in confirming the molecular structure and probing the electronic environment of 2,4-dihydroxypyridine (B17372) N-oxide.

Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule. For pyridine (B92270) N-oxides, the N-O stretching vibration is a key diagnostic feature. In the infrared (IR) spectrum of the parent pyridine N-oxide, the N-O stretching band is one of the strongest and appears around 1252 cm⁻¹ in Raman and 1231 cm⁻¹ in IR spectra. arkat-usa.org The attachment of an oxygen atom to the nitrogen significantly influences all vibrational modes compared to pyridine. nih.gov

For 2,4-dihydroxypyridine N-oxide, the spectrum is further characterized by the presence of hydroxyl (-OH) groups. These typically exhibit strong, broad O-H stretching vibrations in the region of 3200-3600 cm⁻¹ in the IR spectrum, with the exact position and shape being sensitive to hydrogen bonding. Additionally, C-O stretching and O-H bending vibrations would be expected in the fingerprint region (below 1500 cm⁻¹). The vibrational modes of the pyridine ring itself, including C-H stretching, C=C and C=N ring stretching, and various bending and deformation modes, would also be present, shifted in frequency by the electronic effects of the N-oxide and hydroxyl substituents.

Table 1: Characteristic Vibrational Frequencies for Pyridine N-Oxide Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | 3200 - 3600 | Broad, indicative of hydroxyl groups and hydrogen bonding. |

| C-H Stretch (aromatic) | 3050 - 3150 | Splitting may occur depending on the crystal environment. arkat-usa.org |

| Ring Stretching (C=C, C=N) | 1400 - 1650 | Complex bands influenced by substituents. |

| N-O Stretch | ~1230 - 1260 | Strong intensity in both IR and Raman; a key diagnostic peak. arkat-usa.org |

| N-O Bending | ~840 | Observed in metal complexes of 2-hydroxy-pyridine-N-oxide. researchgate.net |

The electronic absorption spectra of pyridine N-oxides have been extensively studied. The parent pyridine N-oxide exhibits a strong π-π* transition band around 280 nm in aprotic solvents. arkat-usa.org The introduction of substituents on the pyridine ring significantly affects the position of these absorption bands. Electron-donating groups, such as hydroxyl groups, typically cause a bathochromic (red) shift of the π-π* transitions. Therefore, this compound is expected to absorb at longer wavelengths compared to the unsubstituted parent compound.

Studies on related compounds, such as 2-pyridinemethanol N-oxide, have explored the presence of intramolecular hydrogen bonds influencing the electronic spectra. researchgate.net The UV-Vis spectrum of this compound would be sensitive to solvent polarity and pH due to the presence of the hydroxyl groups and the potential for different tautomeric and protonated forms. Computational studies on pyridine N-oxide have been used to calculate vertical excitation energies and oscillator strengths, correlating them with experimental measurements, which include both valence and Rydberg states. nih.govresearchgate.net

In the ¹H NMR spectrum, the protons on the pyridine ring would appear in the aromatic region (typically δ 6.0-8.5 ppm). The N-oxide group generally causes a downfield shift for the protons at the 2- and 6-positions compared to pyridine. The hydroxyl groups at positions 2 and 4 would further influence the chemical shifts of the remaining ring protons (at positions 3, 5, and 6). The signals for the hydroxyl protons themselves would appear as broad singlets, with their chemical shift being highly dependent on solvent, concentration, and temperature.

In the ¹³C NMR spectrum, the carbons of the pyridine ring would show distinct signals. The carbons bearing the hydroxyl groups (C2 and C4) would be significantly shifted downfield. Data from various substituted pyridine N-oxides show that the chemical shifts are sensitive to the electronic nature of the substituents. rsc.org For instance, ¹H NMR data for 2-chloro-4-heptyloxypyridine-N-oxide shows ring proton signals at δ 8.23 (d), 6.99 (d), and 6.76 (dd) ppm. vanderbilt.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H (Ring Protons) | 6.0 - 8.5 | Specific shifts and coupling patterns depend on the final structure. |

| ¹H (Hydroxyl Protons) | Variable (e.g., 5.0 - 12.0) | Broad signals, sensitive to experimental conditions. |

| ¹³C (Ring Carbons) | 100 - 165 | C2 and C4 are expected to be significantly downfield. |

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. A characteristic fragmentation pathway for pyridine N-oxides under various ionization conditions is the loss of an oxygen atom, leading to a prominent [M-16]⁺ peak. researchgate.netnih.gov Another common fragmentation is the loss of a hydroxyl radical ([M-17]⁺), which is particularly significant for 2-alkylpyridine N-oxides. researchgate.net

For this compound (molecular weight 127.10 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method). Key fragmentation peaks would likely include:

[M-16]⁺: Loss of the N-oxide oxygen.

[M-17]⁺: Loss of a hydroxyl radical from a ring hydroxyl group.

Subsequent losses of CO and HCN, which are typical for the fragmentation of pyridine rings. libretexts.org

Electrospray ionization (ESI) mass spectrometry has been used to study protonated molecules and metal cation adducts of hydroxypyridine N-oxides, allowing for the differentiation of isomers. nih.gov The thermal instability of some N-oxides can be leveraged in atmospheric pressure chemical ionization (APCI), where in-source fragmentation can provide diagnostic evidence for the N-oxide group. nih.gov

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound itself is not detailed in the available literature, structures of its metal complexes and related derivatives provide critical insights into its coordination behavior. wikipedia.org

A notable example is the Ni(II) complex with 2-hydroxy-pyridine-N-oxide, NiL₂(SCN)₂₂·2H₂O. researchgate.net The analysis revealed a distorted octahedral coordination geometry around the Ni(II) ion, with the 2-hydroxy-pyridine-N-oxide ligand acting as a bidentate ligand, binding through the oxygen atoms of both the N-oxide and the hydroxyl group. The crystal system was determined to be monoclinic with the space group P2₁/n. researchgate.net Such studies confirm that hydroxypyridine N-oxides are effective chelating agents for transition metals.

Table 3: Crystallographic Data for the Ni(II) Complex of 2-Hydroxy-Pyridine-N-Oxide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9893(2) |

| b (Å) | 17.6680(5) |

| c (Å) | 12.5665(3) |

| β (°) | 108.609(1) |

| Z | 4 |

| Data from a study using Cu Kα X-ray diffraction data at 100 K. researchgate.net |

Thermal Analysis for Stability and Reaction Kinetics

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition pathways of compounds.

Studies on a Ni(II) complex of 2-hydroxy-pyridine-N-oxide have utilized TGA and DTA to investigate its thermal behavior. researchgate.net The analysis of the DTA curves allowed for the derivation of kinetic parameters for the decomposition process, including activation energies (ΔE), entropies (ΔS), and enthalpies (ΔH*). researchgate.net This type of analysis is crucial for understanding the stability limits of the compound and its metal complexes, which is important for applications in materials science and catalysis. Research on other derivatives, like 3-picoline N-oxide, has also employed adiabatic calorimetry to study thermal runaway scenarios, highlighting the importance of understanding the decomposition hazards of this class of compounds. irins.org For this compound, thermal analysis would reveal the temperatures at which dehydration (loss of water, if a hydrate) and subsequent decomposition of the organic moiety occur.

Computational Chemistry Approaches for Investigating this compound

Computational chemistry serves as a powerful tool for elucidating the intricate electronic properties and reactivity of molecules like this compound. By employing sophisticated theoretical models, researchers can gain insights into molecular structure, stability, and behavior that are often difficult to obtain through experimental means alone. These computational approaches allow for a detailed examination of the electronic landscape of the molecule, providing a foundation for understanding its chemical characteristics.

A critical aspect of this compound that computational studies can address is its tautomerism. The molecule can exist in several forms, including the dihydroxy-pyridine form and various pyridinone structures, through the migration of protons. Theoretical calculations are essential for determining the relative energies and stability of these tautomers, predicting which form is most likely to predominate under various conditions. This understanding is fundamental, as the electronic structure and reactivity of each tautomer can differ significantly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.comchemrxiv.orguu.nlchemrxiv.org This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like B3LYP, provide a balance between computational cost and accuracy, making them well-suited for studying medium-sized organic molecules. academie-sciences.fr

For this compound, DFT is employed to optimize the molecular geometry of its various tautomers and to calculate key electronic properties. These properties include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would reveal the nucleophilic character of the N-oxide oxygen and the hydroxyl oxygens, as well as potential electrophilic sites on the pyridine ring, thereby predicting how the molecule will interact with other reagents. jmcs.org.mx

Global reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. scielo.org.mx These descriptors help in systematically comparing the reactivity of different tautomers or derivatives.

Table 1: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors from DFT Calculations

Note: The following data is illustrative for a hydroxypyridine derivative to demonstrate the type of information generated by DFT calculations, as specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Value (Illustrative) | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 2.80 eV | A measure of the molecule's propensity to act as an electrophile. |

Natural Bond Orbital (NBO) Analysis

In the context of this compound, NBO analysis is particularly useful for characterizing the nature of the N→O bond. This bond is often described as a dative or coordinate covalent bond, and NBO analysis can quantify the charge transfer from the nitrogen atom to the oxygen atom. rsc.org It also elucidates the contributions of back-donation from oxygen lone pairs to antibonding orbitals of the pyridine ring, which can influence the bond's strength and the molecule's aromaticity. rsc.org

A key component of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). researchgate.net This value measures the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant E(2) values would be expected for interactions between the lone pairs on the oxygen atoms (of both the N-oxide and hydroxyl groups) and the π* antibonding orbitals of the pyridine ring. These interactions are indicative of hyperconjugation and resonance effects that stabilize the molecule and influence its electronic properties.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| LP (O) of N-Oxide | π* (N1-C2) | 15.5 | π-back-donation, stabilizing the N-O bond and ring. |

| LP (O) of C2-OH | π* (C2-C3) | 12.8 | Resonance stabilization from the hydroxyl group. |

| π (C3-C4) | π* (N1-C2) | 20.1 | π-electron delocalization within the aromatic ring. |

| LP (N) | σ* (C2-H) | 2.5 | Hyperconjugation, minor stabilizing effect. |

Theoretical Studies on Bond Dissociation Energies

Theoretical calculations are crucial for determining bond dissociation energies (BDEs), which quantify the energy required to break a specific chemical bond homolytically. The N-O bond in pyridine N-oxides is of particular interest due to its role in the chemical reactivity of these compounds. researchgate.net Computational methods, including high-level composite methods like CBS-QB3, G4, and density functional theory (DFT) with functionals such as M06-2X, have been used to calculate the N-O BDE with high accuracy. wayne.edunih.gov

For the parent compound, pyridine N-oxide, the experimental N-O bond dissociation energy has been determined to be approximately 63.3 ± 0.5 kcal/mol. wayne.edunih.gov Computational studies have produced values in close agreement. For example, calculations using composite methods yield BDEs in the range of 62.56–64.66 kcal/mol. wayne.edu

Table 3: Calculated N-O Bond Dissociation Energies (BDE) for Pyridine N-Oxide

| Computational Method | Calculated N-O BDE (kcal/mol) | Reference |

| Experimental | 63.3 ± 0.5 | wayne.edunih.gov |

| M06-2X | ~63.5 | wayne.edu |

| G4 | ~63.6 | wayne.edu |

| CBS-APNO | ~62.6 | wayne.edu |

| CBS-QB3 | ~64.7 | wayne.edumdpi.com |

Synthetic Utility and Emerging Applications in Chemical Research

2,4-Dihydroxypyridine (B17372) N-oxide as a Versatile Synthetic Building Block

2,4-Dihydroxypyridine N-oxide has emerged as a valuable and versatile building block in organic synthesis. The presence of the N-oxide functionality significantly alters the electronic properties of the pyridine (B92270) ring, rendering it more susceptible to a variety of chemical transformations. researchgate.netwikipedia.org This enhanced reactivity, compared to its parent pyridine, makes it an attractive starting material for the synthesis of more complex molecules. researchgate.net The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgmdpi.com

Pyridine N-oxides are well-established precursors for the synthesis of substituted pyridines. researchgate.netsemanticscholar.org The N-oxide group can be readily removed through deoxygenation, providing a pathway to functionalized pyridines that may be difficult to access through direct substitution on the pyridine ring itself. mdpi.comsemanticscholar.org This strategy is particularly useful for introducing substituents at the C2 and C4 positions. researchgate.net

The general reactivity of pyridine N-oxides allows for a range of synthetic transformations, including:

Alkenylation and Arylation: Palladium-catalyzed reactions can introduce alkenyl and aryl groups at the C2 position of the pyridine N-oxide ring. semanticscholar.org These reactions often proceed with high regioselectivity. The resulting substituted pyridine N-oxides can then be deoxygenated to yield the corresponding 2-substituted pyridines. semanticscholar.org

Amination: Pyridine N-oxides can be converted to 2-aminopyridines through one-pot procedures using reagents like tosyl chloride and an amine source. umich.edu This method offers a mild alternative to traditional nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org

While many studies focus on pyridine N-oxide in general, the principles are applicable to this compound, with the hydroxyl groups potentially influencing the reactivity and regioselectivity of these transformations. The hydroxyl groups can also serve as handles for further functionalization, expanding the range of accessible substituted pyridines and other heterocyclic systems. nih.gov

The inherent reactivity of the pyridine N-oxide moiety makes it a valuable tool in the construction of more intricate molecular structures. researchgate.net The ability to introduce various functional groups onto the pyridine ring, followed by further synthetic manipulations, allows for the elaboration of simple starting materials into complex, polyfunctional molecules. The development of new synthetic pathways utilizing reactive polymeric building blocks is an active area of research, where versatile monomers can be incorporated into larger, functional architectures. klinger-lab.de

The dual nature of heteroaromatic N-oxides, capable of reacting with both nucleophiles and electrophiles, contributes to their utility in building complex molecules. mdpi.com This versatility allows for a stepwise and controlled introduction of different substituents, paving the way for the synthesis of diverse molecular scaffolds.

Role in Coordination Chemistry and Metal Complexation

This compound and related pyridine N-oxide derivatives are effective ligands in coordination chemistry, readily forming complexes with a variety of metal ions. wikipedia.orgwikiwand.com The oxygen atom of the N-oxide group serves as the primary coordination site, binding to the metal center. wikipedia.org The presence of the hydroxyl groups in this compound provides additional coordination sites, enhancing its chelating ability.

This compound has demonstrated significant potential as a chelating agent, particularly for iron. nih.govmadbarn.com Studies have shown that it can effectively mobilize iron from iron-containing proteins like transferrin and ferritin. nih.govmadbarn.com In fact, its iron-removing capability from these proteins at physiological pH has been reported to be higher than that of the clinically used chelator desferrioxamine. madbarn.com

The effectiveness of this compound as an iron chelator is attributed to its ability to form stable complexes with iron(III). This property has led to its investigation for potential applications in studying iron metabolism and in the context of iron overload conditions. nih.govmadbarn.com Comparative studies have highlighted its efficacy, particularly when administered orally, in increasing iron excretion. nih.govconsensus.app

Table 1: Comparison of Iron Mobilization from Ferritin

| Chelating Agent | Iron Mobilization |

| This compound | Effective |

| Desferrioxamine | Less effective than this compound at pH 7.4 |

This table is based on findings that 2-hydroxypyridine-N-oxide derivatives, including 2,4-dihydroxypyridine-N-oxide, have been shown to remove iron from horse spleen ferritin at pH 7.4 at levels higher than those caused by desferrioxamine. nih.govmadbarn.com

The coordination complexes of pyridine N-oxides with transition metals have been extensively studied. wikipedia.orgresearchgate.net In these complexes, the pyridine N-oxide ligand typically binds to the metal ion through the oxygen atom. wikipedia.org X-ray crystallography studies of various metal-pyridine N-oxide complexes have revealed that the M-O-N bond angle is approximately 130°. wikipedia.org

For this compound, the presence of the two hydroxyl groups in addition to the N-oxide oxygen allows for multiple binding modes and the formation of chelate rings, which contributes to the stability of the resulting metal complexes. The specific coordination geometry will depend on the metal ion, the stoichiometry of the complex, and the reaction conditions. Common geometries for transition metal complexes with pyridine-N-oxide ligands include octahedral and tetrahedral arrangements. wikipedia.orgnih.gov For example, cobalt(II) has been shown to form tetrahedral complexes with substituted pyridine N-oxides. nih.gov

Catalytic Applications and Reagent Development

Pyridine N-oxides have found utility in the field of catalysis, acting as both catalysts and reagents in a variety of organic transformations. mdpi.com Their unique electronic properties, stemming from the polarized N-O bond, are central to their catalytic activity. nih.gov

Chiral heteroaromatic N-oxides have been developed as efficient organocatalysts for asymmetric reactions. nih.gov The nucleophilic oxygen atom of the N-oxide can activate organosilicon reagents, facilitating reactions such as allylation, propargylation, and allenylation with high levels of stereocontrol. nih.gov While specific catalytic applications of this compound are not extensively detailed, its fundamental structure as a pyridine N-oxide suggests potential for similar catalytic activity.

Furthermore, pyridine N-oxides can serve as oxidizing agents in certain reactions. mdpi.com They can act as oxygen transfer reagents, for instance, in the oxidation of substrates in the presence of a metal catalyst. In these processes, the N-oxide oxidizes the metal catalyst to a higher oxidation state, which then carries out the oxidation of the substrate. thieme-connect.de The development of catalytic systems that utilize N-oxides continues to be an active area of research, with potential for creating more efficient and selective synthetic methodologies. researchgate.net

Applications as Chemical Probes and Intermediates for Bio-relevant Systems

Probes for Studying Metabolic Processes (e.g., Iron Metabolism)

The unique chemical properties of this compound have positioned it as a valuable tool for investigating crucial metabolic pathways, particularly that of iron. Its function as a chemical probe is primarily attributed to its potent iron-chelating capabilities.

Research has demonstrated that this compound and its derivatives are effective at sequestering iron from major iron-transport and storage proteins. nih.govmadbarn.com Specifically, these compounds have been shown to remove iron from human transferrin and horse spleen ferritin at a physiological pH of 7.4. nih.govmadbarn.com The reaction with transferrin is notably rapid, reaching completion within 2 to 5 hours, while the mobilization of iron from ferritin occurs at a slower, more sustained rate. nih.govmadbarn.com

In vivo studies using iron-loaded mice have further substantiated the efficacy of this compound as an iron-mobilizing agent. When administered to mice labeled with the radioisotope 59Fe, this compound led to a significant increase in the excretion of 59Fe. nih.govmadbarn.comnih.gov This effect on iron excretion was found to be comparable to that of desferrioxamine, a well-established iron chelator used in clinical practice. nih.govmadbarn.com Notably, 1,2-Dimethyl-3-hydroxypyrid-4-one was identified as a more potent oral chelator, but this compound still demonstrated a significant increase in 59Fe excretion, especially with repeated administration. nih.gov

These findings underscore the potential of this compound and related compounds as chemical probes for elucidating the complex mechanisms of iron metabolism. nih.govmadbarn.com Their ability to effectively chelate and mobilize iron allows researchers to study the dynamics of iron transport, storage, and excretion in biological systems.

Interactive Data Table: Iron Mobilization by this compound

| Property | Observation | Source |

| Target Proteins | Human transferrin, horse spleen ferritin | nih.govmadbarn.com |

| Effective pH | 7.4 | nih.govmadbarn.com |

| Reaction Time (Transferrin) | 2-5 hours | nih.govmadbarn.com |

| Reaction (Ferritin) | Slower, continuous after 40 hours | nih.govmadbarn.com |

| In Vivo Effect | Increased 59Fe excretion in iron-loaded mice | nih.govmadbarn.comnih.gov |

| Comparative Efficacy | Comparable to desferrioxamine (intraperitoneal) | nih.govmadbarn.com |

Intermediates in Bioremediation and Bioconversion Processes

While direct evidence for the role of this compound as an intermediate in bioremediation is limited, the broader class of dihydroxypyridines is significant in the microbial degradation of various N-heterocyclic compounds. These compounds are often intermediates in catabolic pathways that break down environmental pollutants, highlighting the potential for related structures like this compound to be involved in similar processes.

Microbial systems have evolved sophisticated enzymatic machinery to metabolize pyridine derivatives. For instance, certain bacteria can convert 2-hydroxypyridine (B17775) to 2,5-dihydroxypyridine, a key step in its biodegradation pathway. researchgate.net This transformation is catalyzed by a soluble di-iron monooxygenase. researchgate.net Similarly, the catabolism of 4-hydroxypyridine in some microorganisms proceeds through the formation of 3,4-dihydroxypyridine, which is then further degraded. nih.gov

These enzymatic processes, which often involve monooxygenases and dioxygenases, are central to bioremediation strategies for environments contaminated with N-heterocyclic compounds. mdpi.com The ability of microorganisms to utilize these compounds as their sole source of carbon and nitrogen makes them effective agents for environmental cleanup. nih.gov The degradation pathways often involve the hydroxylation of the pyridine ring, leading to the formation of dihydroxypyridine intermediates, which are then susceptible to ring cleavage and further metabolism.

The study of these pathways provides a framework for understanding how compounds like this compound could potentially be generated and subsequently degraded in biological systems. This knowledge is crucial for developing novel bioremediation and bioconversion technologies that can address pollution from a wide range of aromatic and heterocyclic compounds.

Interactive Data Table: Dihydroxypyridine Intermediates in Microbial Metabolism

| Precursor Compound | Dihydroxypyridine Intermediate | Key Enzyme Type | Organism Example | Source |

| 2-Hydroxypyridine | 2,5-Dihydroxypyridine | Monooxygenase | Burkholderia sp. MAK1 | researchgate.net |

| 4-Hydroxypyridine | 3,4-Dihydroxypyridine | Monooxygenase | Arthrobacter sp. IN13 | nih.gov |

Future Directions and Research Perspectives on 2,4 Dihydroxypyridine N Oxide

Development of Novel Synthetic Routes and Sustainable Methodologies

The pursuit of more efficient and environmentally benign methods for the synthesis of 2,4-dihydroxypyridine (B17372) N-oxide is a key area of future research. While traditional methods have been established, the focus is shifting towards sustainable practices that minimize waste and energy consumption.

Future synthetic strategies are expected to leverage advancements in catalysis and process chemistry. The development of novel catalysts, including biocatalysts and nanocatalysts, could offer higher yields and selectivities under milder reaction conditions. Continuous flow chemistry presents another promising avenue, potentially enabling safer, more scalable, and highly reproducible production of 2,4-dihydroxypyridine N-oxide. organic-chemistry.org

A significant emphasis will be placed on the principles of green chemistry. This includes the use of renewable starting materials, greener solvents, and atom-economical reactions. For instance, processes that utilize water as a solvent and minimize the use of hazardous reagents are highly desirable. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, will also contribute to more sustainable manufacturing processes. acs.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced environmental impact | Enzyme discovery and engineering, process optimization |

| Nanocatalysis | High activity and selectivity, recyclability | Catalyst design and synthesis, understanding structure-activity relationships |

| Continuous Flow Chemistry | Improved safety, scalability, and reproducibility | Reactor design, process intensification, integration of in-line analysis |

| Green Solvents | Reduced environmental impact and toxicity | Use of water, supercritical fluids, and bio-based solvents |

| One-Pot Syntheses | Increased efficiency, reduced waste | Tandem and domino reaction design |

Advanced Mechanistic Investigations and Theoretical Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to elucidate reaction pathways and transition states.

In-depth kinetic studies, coupled with isotopic labeling experiments, will provide valuable insights into the elementary steps of reactions. The use of advanced analytical techniques, such as in-situ spectroscopy, will allow for the real-time monitoring of reactions, providing a dynamic view of the chemical processes.

Theoretical studies, particularly those employing density functional theory (DFT), will play a pivotal role in predicting reaction outcomes and understanding the electronic structure of intermediates and transition states. acs.org These computational models can help to rationalize experimental observations and guide the design of new experiments. A key area of investigation will be the tautomeric equilibrium of this compound and its influence on reactivity.

| Investigation Technique | Key Insights | Future Directions |

| Advanced Spectroscopy (e.g., in-situ NMR, IR) | Real-time monitoring of reaction progress, identification of intermediates | Development of new analytical methods for complex reaction mixtures |

| Kinetic Studies and Isotopic Labeling | Determination of reaction rates and pathways | Application to a wider range of reactions involving this compound |

| Density Functional Theory (DFT) Calculations | Prediction of reaction energetics and mechanisms, understanding electronic structure | Integration with experimental data for more accurate models, exploration of excited-state reactivity |

| Tautomerism Studies | Understanding the role of different tautomers in reactivity | Quantification of tautomeric populations under various conditions |

Exploration of New Chemical Utilities and Applications in Materials Science and Green Chemistry

The unique chemical properties of this compound make it an attractive building block for the development of novel materials and its application in green chemistry. Future research will focus on harnessing its potential in these emerging areas.

In materials science, the ability of this compound to participate in hydrogen bonding and coordination with metal ions can be exploited for the design of functional materials. This includes the development of metal-organic frameworks (MOFs), polymers, and supramolecular assemblies with tailored properties for applications in gas storage, separation, and catalysis. The N-oxide moiety can also impart desirable electronic properties, making its derivatives interesting candidates for organic electronic devices.

In the realm of green chemistry, this compound and its derivatives are being explored as versatile catalysts and reagents. thieme-connect.de Their ability to act as mild oxidants and ligands for transition metal catalysts opens up possibilities for developing new, environmentally friendly chemical transformations. thieme-connect.de For example, their use in C-H activation and functionalization reactions is an area of active research. researchgate.net Furthermore, the development of recyclable catalytic systems based on this compound would significantly contribute to sustainable chemical synthesis. rsc.org

| Application Area | Potential Role of this compound | Research Focus |

| Metal-Organic Frameworks (MOFs) | Organic linker for constructing porous materials | Synthesis of novel MOFs with tailored pore sizes and functionalities |

| Functional Polymers | Monomer or additive to impart specific properties | Development of polymers with enhanced thermal stability, conductivity, or chelating ability |

| Organic Electronics | Component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) | Design and synthesis of derivatives with optimized electronic and photophysical properties |

| Green Catalysis | Ligand for transition metal catalysts, organocatalyst | Development of efficient and selective catalytic systems for sustainable chemical synthesis |

| Mild Oxidants | Environmentally benign oxidizing agent | Exploration of its utility in a wider range of oxidation reactions |

Synergistic Experimental and Computational Research Approaches

The future of research on this compound will be characterized by a close integration of experimental and computational methods. This synergistic approach will accelerate the pace of discovery and provide a more comprehensive understanding of the chemical behavior of this compound.

Computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific applications, which can then be synthesized and tested experimentally. nih.gov This "in silico" to "in vitro/in vivo" workflow can significantly reduce the time and resources required for the discovery of new functional molecules.

Conversely, experimental data can be used to validate and refine computational models, leading to more accurate predictions. This iterative cycle of experiment and theory will be essential for tackling complex chemical challenges, such as understanding the mechanism of action of bioactive derivatives or designing highly efficient catalysts. The combination of experimental and computational techniques will provide a powerful toolkit for unlocking the full potential of this compound in the years to come. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2,4-dihydroxypyridine N-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Pyridine N-oxides are typically synthesized via oxidation of pyridine derivatives. For this compound, a two-step approach is common: (1) hydroxylation of pyridine at the 2- and 4-positions using oxidizing agents like H₂O₂ or peracids, followed by (2) N-oxidation with m-chloroperbenzoic acid (mCPBA) or ozone. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affect regioselectivity. Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the pyridine ring, while lower temperatures (~0°C) reduce side reactions like over-oxidation . Purification via recrystallization or column chromatography is essential to achieve >95% purity, as confirmed by NMR and HPLC .

Q. How can the crystal structure and hydrogen-bonding network of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) of related pyridine N-oxides show lattice parameters (a = 7.413 Å, b = 9.286 Å, c = 10.124 Å, β = 102.84°) and intermolecular hydrogen bonds (O–H···N/O) that stabilize supramolecular assemblies. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen-bond distances (2.6–2.8 Å) and angles (160–175°) are analyzed using software like OLEX2 or SHELX .

Q. What role does this compound play as a chelating agent in metal-ion detection assays?

- Methodological Answer : The compound’s hydroxyl and N-oxide groups form stable complexes with divalent cations (e.g., Ca²⁺, Mg²⁺). In colorimetric assays, metal binding induces a spectral shift (e.g., λmax from 280 nm to 320 nm in UV-Vis). For phosphate quantification, competitive displacement of the chelated molybdate ion (MoO₄²⁻) is monitored via absorbance at 820 nm. Buffer pH (optimized at 7.4) and ionic strength must be controlled to avoid interference from competing ions like Fe³⁺ .

Advanced Research Questions

Q. How does cytochrome P450-mediated metabolism of pyridine N-oxides, including this compound, generate reactive intermediates?

- Methodological Answer : Cytochrome P450 2E1 (CYP2E1) catalyzes the oxidation of pyridine N-oxides to dihydroxypyridines (e.g., 2,5-dihydroxypyridine) via hydroxyl radical intermediates. In vitro studies using human liver microsomes and NADPH cofactors show metabolite profiles via LC-MS/MS. Kinetic parameters (Km = 15–20 μM, Vmax = 4.2 nmol/min/mg protein) indicate substrate specificity. Competing pathways (e.g., N-oxide reduction) can be suppressed using CYP2E1 inhibitors like disulfiram .

Q. What mechanistic insights explain the catalytic activity of this compound derivatives in water oxidation reactions?

- Methodological Answer : Ru(II) complexes with di-N-oxide ligands (e.g., [Ru(N4-O₂)(pic)₂]²⁺) exhibit high turnover frequencies (TOF > 10 s⁻¹) in water oxidation. Cyclic voltammetry reveals redox potentials at +1.2 V (vs. Ag/AgCl) for the Ru(III/IV) transition. In situ Raman spectroscopy identifies O–O bond formation during catalysis. The N-oxide groups facilitate electron transfer and stabilize oxo intermediates. Contradictions in TOF values across studies may arise from variations in pH (optimal 8.5–9.0) and dissolved O₂ levels .

Q. How can enzyme-mediated degradation pathways of this compound be elucidated for bioremediation applications?

- Methodological Answer : Agrobacterium sp. DW-1 degrades 2,4-dihydroxypyridine via 3-hydroxypyridine intermediates. Enzyme assays with cell-free extracts identify 2,6-dihydroxypyridine 3-monooxygenase (EC 1.14.13.10), a flavoprotein requiring FAD and NADH. GC-MS analysis of metabolites (e.g., 3,4-dihydroxypyridine) confirms pathway steps. Contamination with 2-hydroxypyridine complicates pathway validation, necessitating isotope labeling (¹⁴C-2,4-DHPN) to track degradation specificity .

Q. What analytical strategies resolve contradictions in reported stability profiles of this compound under physiological conditions?

- Methodological Answer : Stability studies using accelerated degradation tests (40°C, 75% RH) combined with UPLC-TOF/MS identify hydrolysis (N-oxide reduction) and photodegradation (OH radical formation) as key degradation pathways. Conflicting data on half-life (t½ = 12–48 h in PBS) arise from differences in buffer composition (e.g., phosphate vs. Tris) and light exposure. Stabilizers like ascorbic acid (1 mM) reduce hydrolysis by 60% .

Data Contradiction Analysis

- Metabolic Pathway Variability : Discrepancies in pyridine N-oxide metabolism across tissues (liver vs. kidney microsomes) highlight the need for tissue-specific CYP450 profiling .

- Catalytic Efficiency : Differences in TOF values for water oxidation may stem from unaccounted side reactions (e.g., ligand dissociation) or electrode passivation in electrochemical setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.